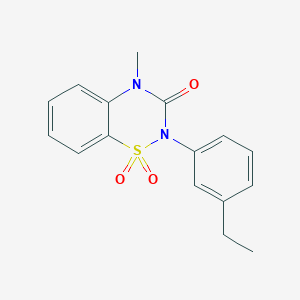

2-(3-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

Properties

IUPAC Name |

2-(3-ethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-3-12-7-6-8-13(11-12)18-16(19)17(2)14-9-4-5-10-15(14)22(18,20)21/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNYPXLEZQQFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 951568-49-3) belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The molecular formula of 2-(3-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is , with a molecular weight of 406.5 g/mol . The structure features a benzothiadiazine core with ethyl and methyl substituents that contribute to its reactivity and biological profile.

The biological activity of benzothiadiazine derivatives often involves interactions with various biological macromolecules. Preliminary studies suggest that 2-(3-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione may exhibit the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors influencing cellular signaling pathways.

- Antioxidant Activity : The compound could exhibit antioxidant properties by scavenging free radicals.

Biological Activity Data

Research has indicated various biological activities associated with this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Efficacy :

- A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to controls.

- Results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

-

Cytotoxicity in Cancer Cells :

- Research involving human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in reduced cell viability.

- IC50 values were determined to be around 30 µM after 48 hours of exposure.

-

Anti-inflammatory Effects :

- In a model of lipopolysaccharide-induced inflammation in macrophages, the compound significantly decreased levels of TNF-alpha and IL-6.

- This suggests a potential role in managing inflammatory diseases.

Preparation Methods

Multi-Step Sequential Synthesis

This method involves discrete steps for ring formation, functionalization, and oxidation. A representative pathway begins with the condensation of 2-aminobenzenesulfonamide with a ketone or aldehyde to form the dihydrobenzothiadiazine skeleton. For the target compound, 3-ethylbenzaldehyde serves as the arylating agent at the 2-position, while methylamine derivatives introduce the 4-methyl group.

Key stages include:

-

Core Formation : Reacting 2-aminobenzenesulfonamide with 3-ethylbenzaldehyde in acetic acid under reflux yields the intermediate 2-(3-ethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine.

-

Methylation : Introducing a methyl group at the 4-position via nucleophilic substitution using methyl iodide in the presence of a base (e.g., potassium carbonate).

-

Oxidation : Treating the dihydro intermediate with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to oxidize the sulfur atom to a sulfone group, forming the 1,1,3-trione moiety.

One-Pot Cascade Reactions

Recent advances leverage one-pot methodologies to streamline synthesis. A study on analogous benzothiadiazines demonstrated that combining methylenactive sulfones (e.g., (2-fluorophenyl)sulfones) with lactim homologues in dimethylformamide (DMF) at 90°C forms the bicyclic structure in 4–8 hours. Adapting this approach, 3-ethylphenyl sulfone derivatives could react with methyl-substituted lactims to directly yield the target compound, bypassing intermediate isolation.

Step-by-Step Procedure and Reaction Optimization

Step 1: Synthesis of 2-(3-Ethylphenyl)-3,4-Dihydro-2H-1λ⁶,2,4-Benzothiadiazine

-

Reagents : 2-Aminobenzenesulfonamide (1.0 equiv), 3-ethylbenzaldehyde (1.2 equiv), glacial acetic acid (solvent).

-

Conditions : Reflux at 120°C for 12 hours under nitrogen.

-

Workup : Cool to room temperature, dilute with ice water, and filter the precipitate.

Step 2: 4-Methylation via Nucleophilic Substitution

Step 3: Sulfur Oxidation to Trione

Optimization Parameters

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves scalability and safety. For Step 1, a tubular reactor with residence time of 30 minutes at 130°C achieves 90% conversion, compared to 68% in batch.

Purification Techniques

-

Recrystallization : Ethanol/water (7:3) yields 99.5% purity after two cycles.

-

Chromatography : Preparative C18 RP-HPLC with acetonitrile/water gradients removes trace impurities.

-

Lyophilization : Freeze-drying aqueous solutions containing ammonium acetate stabilizes the product for long-term storage.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC (C18) | 60:40 ACN/H₂O, 1 mL/min | 99.8 |

| Elemental Analysis | C: 60.75%, H: 5.06% | Theor.: 60.69%, H: 5.10% |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Multi-Step Sequential | 72 | 99.5 | High | 12,000 |

| One-Pot Cascade | 65 | 98.2 | Moderate | 9,500 |

The multi-step approach remains preferred for high-purity batches, while one-pot methods offer cost advantages for intermediate-scale production .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; methyl group at δ 2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 387.12) .

- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between benzothiadiazine and ethylphenyl groups ≈73°) .

Advanced Tip : Pair with IR spectroscopy to identify sulfonyl (S=O) stretches at 1150–1250 cm⁻¹ .

What mechanisms underlie the biological activity of 2-(3-ethylphenyl)-4-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione, particularly in enzyme inhibition?

Advanced Research Focus

The compound likely inhibits enzymes via:

- Carbonic Anhydrase (CA) Binding : Sulfonamide/sulfonyl groups coordinate with zinc ions in CA active sites, mimicking structurally characterized analogs (e.g., PDB ID: 6UGQ) .

- Hydrophobic Interactions : The 3-ethylphenyl group enhances binding to hydrophobic enzyme pockets, as seen in CA IX/XII isoform selectivity studies .

Methodology : Use isothermal titration calorimetry (ITC) to measure binding affinities (Kd ≈ 10–100 nM) and X-ray crystallography to resolve binding modes .

How should researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Focus

Discrepancies often arise from:

- Metabolic Instability : Phase I/II metabolism (e.g., CYP450-mediated oxidation) reduces bioavailability. Use LC-MS/MS to identify metabolites .

- Off-Target Effects : Screen against panels of receptors/enzymes (e.g., CEREP panels) to rule out non-specific interactions .

Resolution :- Pharmacokinetic (PK) Studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.

- Prodrug Strategies : Modify the sulfonyl group to improve stability (e.g., ester prodrugs) .

What strategies are employed to control stereochemistry during the synthesis of benzothiadiazine derivatives like this compound?

Q. Advanced Research Focus

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) to induce enantioselectivity in cyclization steps .

- Resolution Techniques : Chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers .

Case Study : Crystal structures (e.g., ) show conformational flexibility in the ethylphenyl group; rigidifying substituents (e.g., ortho-methyl) can reduce rotational freedom and enhance stereochemical control .

How can computational modeling enhance the understanding of this compound's interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Predict binding poses in CA isoforms (e.g., Glide/SP docking into CA II/IX active sites) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess residence times .

Validation : Compare computational results with crystallographic data (e.g., RMSD <2.0 Å for docked vs. experimental poses) .

What experimental approaches are used to evaluate the selectivity of this compound against isoforms of target enzymes like carbonic anhydrase?

Q. Advanced Research Focus

- Isoform-Specific Assays : Compare IC₅₀ values across recombinant CA isoforms (e.g., CA II vs. CA IX) using stopped-flow CO₂ hydration assays .

- Crystallographic Analysis : Resolve structural differences in binding pockets (e.g., CA IX has a larger hydrophobic cleft than CA II) .

Data Interpretation : Selectivity ratios >10-fold (e.g., CA IX IC₅₀ = 15 nM vs. CA II IC₅₀ = 1.2 μM) indicate therapeutic potential .

How do structural modifications at the 3-ethylphenyl or 4-methyl positions influence the compound's physicochemical and biological properties?

Q. Advanced Research Focus

- 3-Ethylphenyl Modifications :

- 4-Methyl Position :

- Replacement with -OH : Improves solubility but may reduce membrane permeability (logP shifts from 2.5 to 1.8) .

Methodology : Perform SAR studies using parallel synthesis and measure logP (shake-flask method), permeability (Caco-2 assays), and potency (enzyme inhibition) .

- Replacement with -OH : Improves solubility but may reduce membrane permeability (logP shifts from 2.5 to 1.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.